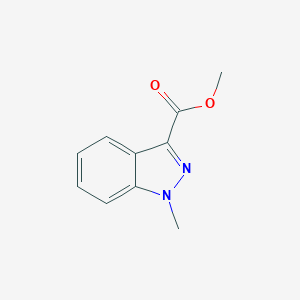
Methyl 1-methyl-1H-indazole-3-carboxylate
Cat. No. B010902
Key on ui cas rn:
109216-60-6
M. Wt: 190.2 g/mol
InChI Key: MTCWFNXKOCOIJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05137895
Procedure details


A solution of indazole-3-carboxylic acid methyl ester (2.76 g, 0.0159 mole) in dry dimethylformamide (20 ml) was added dropwise to a stirred suspension of 60% sodium hydride (oil dispersion) (0.67 g, 0.0176 mole) in dimethylformamide (50 ml). After the addition was completed and the evolution of the hydrogen ceased, the mixture was heated to 80° C. and then cooled to ambient temperature. A solution of methyl iodide (4.23 g, 0.030 mole) in dimethylformamide (10 ml) was added dropwise to the stirred reaction mixture. After stirring for 15 minutes, the mixture was warmed to 50° C. for 30 minutes, and then cooled to ambient temperature. The reaction mixture was diluted to a volume of 300 ml with ice/water and extracted with two 100 ml portions of methylene chloride. The extract was dried (magnesium sulfate), and concentrated to an oil. Dimethylformamide was distilled from the mixture and the residual oil was triturated with petroleum ether to obtain a solid. The solid (1.66 g, 55%) was collected by filtration and recrystallized from isooctane to give 1.20 g; mp 78°-79° C.







[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[NH:7][N:6]=1)=[O:4].[H-].[Na+].[H][H].[CH3:18]I>CN(C)C=O>[CH3:1][O:2][C:3]([C:5]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[N:7]([CH3:18])[N:6]=1)=[O:4] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.76 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C1=NNC2=CC=CC=C12
|
|
Name
|
|
|
Quantity
|
0.67 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
4.23 g
|
|
Type
|
reactant
|
|
Smiles
|
CI
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Four
[Compound]
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to ambient temperature
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was warmed to 50° C. for 30 minutes
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to ambient temperature
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with two 100 ml portions of methylene chloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The extract was dried (magnesium sulfate)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to an oil
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Dimethylformamide was distilled from the mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residual oil was triturated with petroleum ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain a solid
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid (1.66 g, 55%) was collected by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from isooctane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give 1.20 g
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC(=O)C1=NN(C2=CC=CC=C12)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
